![molecular formula C14H15F3N2O B2502150 N-(2,6-Difluorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2309575-59-3](/img/structure/B2502150.png)
N-(2,6-Difluorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide
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Overview
Description
N-(2,6-Difluorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound featuring a bicyclic structure with nitrogen and fluorine atoms. This compound belongs to the class of azabicyclo compounds, which are known for their significant pharmacological potential. The presence of fluorine atoms enhances the compound’s stability and bioavailability, making it a valuable candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Difluorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies such as tandem reactions, cycloadditions, and rearrangements . For instance, gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived enynes is an efficient method to prepare enantiomerically pure 8-azabicyclo[3.2.1]octanes .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow chemistry and automated synthesis platforms to enhance yield and purity while minimizing waste and reaction time .
Chemical Reactions Analysis
Types of Reactions: N-(2,6-Difluorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups such as the amide and fluorine atoms.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-(2,6-Difluorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide has a wide range of scientific research applications. In chemistry, it serves as a key intermediate in the synthesis of more complex molecules. In biology and medicine, its unique structure and bioactive properties make it a potential candidate for drug discovery and development. The compound’s stability and bioavailability are particularly advantageous in pharmaceutical formulations .
Mechanism of Action
The mechanism of action of N-(2,6-Difluorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other azabicyclo[3.2.1]octane derivatives and tropane alkaloids, which share the bicyclic structure and nitrogen atom. Examples include 8-azabicyclo[3.2.1]octane and its derivatives .
Uniqueness: What sets N-(2,6-Difluorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide apart is the presence of fluorine atoms, which enhance its stability and bioavailability. This makes it a more attractive candidate for pharmaceutical applications compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
N-(2,6-difluorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O/c15-8-6-9-4-5-10(7-8)19(9)14(20)18-13-11(16)2-1-3-12(13)17/h1-3,8-10H,4-7H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTKXGCQCRQARP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)NC3=C(C=CC=C3F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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